molecular formula C8H5Cl2NO B8813575 5,7-Dichloro-2-methylbenzoxazole

5,7-Dichloro-2-methylbenzoxazole

Cat. No. B8813575
M. Wt: 202.03 g/mol
InChI Key: ZQJYHJJXLPLVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04110116

Procedure details

A mixture of 61.8 g of 2-acetylamino-4,6-dichloro-phenol and 4.12 g of anhydrous sodium acetate was heated for some minutes, obtaining a liquid slurry which was distilled under reduced pressure, by collecting the fraction distilled between 145° - 155° C at 1,4 mm Hg. The distilled oil upon standing became a solid which was crystallized from ligroin, obtaining 28 g of 2-methyl-5,7-dichloro-benzoxazole. M.P. = 110° - 113° C.
Quantity
61.8 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:6]=1[OH:13])(=O)[CH3:2].C([O-])(=O)C.[Na+]>>[CH3:2][C:1]1[O:13][C:6]2[C:7]([Cl:12])=[CH:8][C:9]([Cl:11])=[CH:10][C:5]=2[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
61.8 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=CC(=C1)Cl)Cl)O
Name
Quantity
4.12 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for some minutes
CUSTOM
Type
CUSTOM
Details
obtaining a liquid slurry which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
by collecting the fraction
DISTILLATION
Type
DISTILLATION
Details
distilled between 145° - 155° C at 1,4 mm Hg
CUSTOM
Type
CUSTOM
Details
was crystallized from ligroin

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=C(C=C2Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.